

Unveiling the Molecular Architecture: A Crystallographic Comparison of Quinoline Derivatives

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Compound of Interest

Compound Name: 3-(Quinolin-3-yloxy)aniline

Cat. No.: B15395163

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A detailed X-ray crystallographic analysis provides the definitive structural validation for novel chemical entities in drug discovery. This guide compares the crystallographic data of a quinoline derivative, offering insights into its three-dimensional conformation and intermolecular interactions, a critical step in understanding its structure-activity relationship.

In the realm of medicinal chemistry, the precise knowledge of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal proof of a compound's structure. This information is crucial for understanding its interaction with biological targets and for guiding further drug development efforts.

While the specific crystallographic data for "**3-(Quinolin-3-yloxy)aniline**" is not publicly available at the time of this publication, this guide presents a comparative analysis of a closely related quinoline derivative, 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, alongside another structurally relevant quinoline compound, Quinolin-3-amine. This comparison serves to illustrate the principles and the value of X-ray crystallographic validation in drug discovery research.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for the two compared quinoline derivatives. These parameters define the size and shape of the unit cell—the

fundamental repeating unit of the crystal—and provide metrics for the quality of the crystallographic analysis.

Parameter	4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine[1]	Quinolin-3-amine[2]
Chemical Formula	C15H14N4O2S	C9H8N2
Formula Weight	314.37	144.17
Crystal System	Monoclinic	Monoclinic
Space Group	P21/n	P21/c

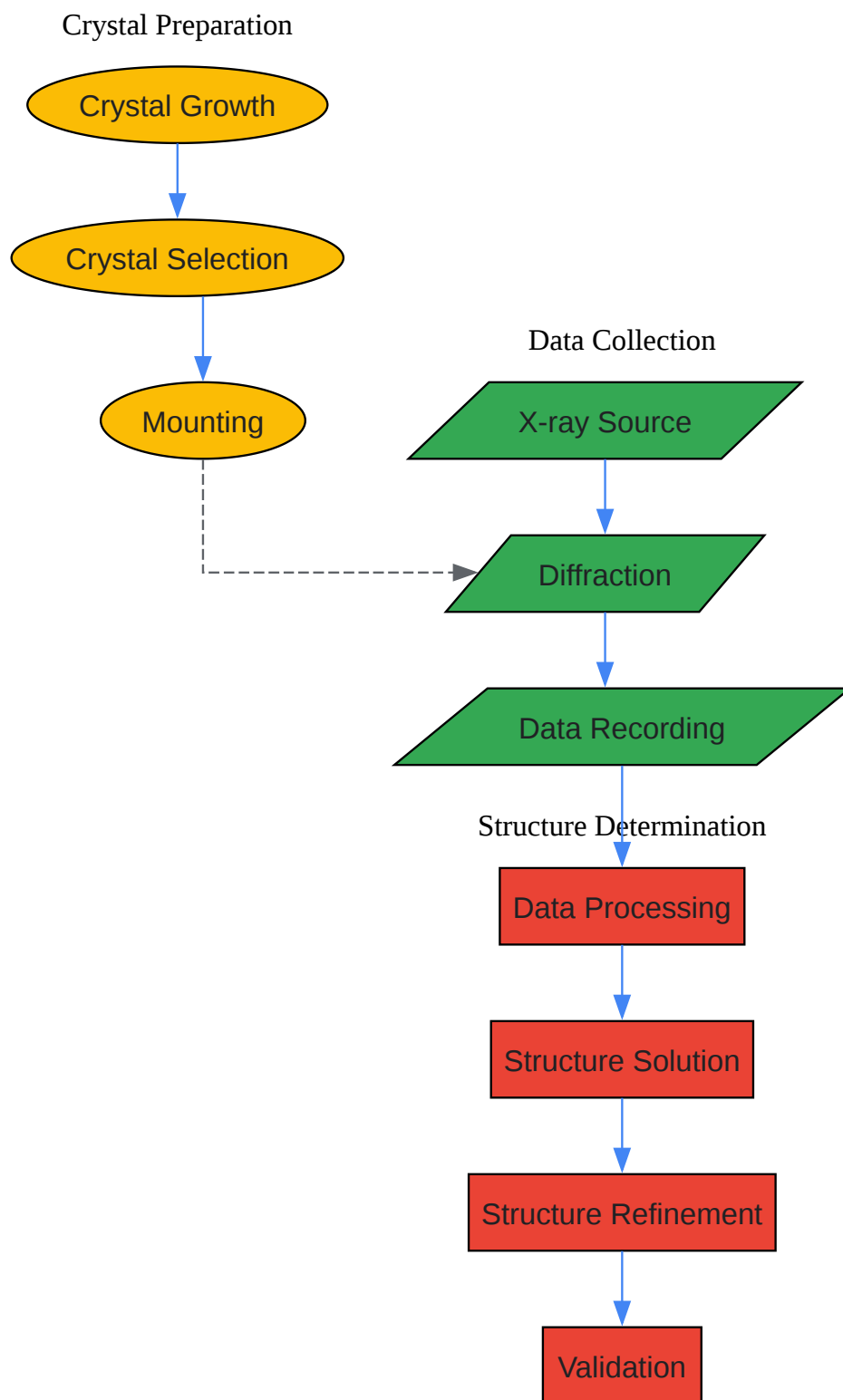
Parameter	4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine[1]	Quinolin-3-amine[2]
a (Å)	7.4484(6)	5.8633(2)
b (Å)	17.3543(15)	14.8971(6)
c (Å)	11.7814(9)	8.4372(4)
α (°)	90	90
β (°)	106.377(3)	108.311(4)
γ (°)	90	90
Volume (Å ³)	1463.50(8)	698.80(5)
Z	4	4
Temperature (K)	100	200
R-factor	0.0853	0.032
wR-factor	0.0871	0.091

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established protocol. Below is a generalized methodology representative of the process used to obtain the data presented.

A suitable single crystal of the compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

The crystal is rotated, and diffraction data are collected over a wide range of orientations. The intensities and positions of the diffracted spots are recorded by a detector. These data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. Finally, the structural model is refined to obtain the best possible fit with the experimental data.



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A simplified workflow for single-crystal X-ray diffraction.

Logical Relationship of Crystallographic Analysis

The process of X-ray crystallographic validation can be visualized as a logical progression from the physical sample to the final, validated molecular structure. This process is iterative, with refinement and validation steps ensuring the accuracy of the final model.



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Logical flow from compound to validated 3D structure.

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References

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